MS170
Description
IUPAC Systematic Nomenclature Breakdown
The IUPAC name systematically describes the compound’s structure through a hierarchical sequence of substituents and parent hydrides. Table 1 delineates its components:
| IUPAC Segment | Structural Interpretation |
|---|---|
| 3-[[(2S)-2-(4-Chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino] | A propanamide derivative with a chiral center (S-configuration at C2) bearing a 4-chlorophenyl group, a piperazine-linked cyclopenta[d]pyrimidine moiety (R,R-configuration at C5/C7), and a keto group. |
| N-[8-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl] | An octyl chain attached to the amide nitrogen, terminating in a 1,3-dioxoisoindole substituted with a 2,6-dioxopiperidin-3-yl group. |
The parent hydride, propanamide , anchors the core structure, with prefixes specifying substituents in descending order of priority. The stereodescriptors (2S), (5R,7R), and (3R) (for the dioxopiperidinyl group) denote absolute configurations critical for biological activity.
Stereochemical Configuration Analysis
The compound contains three stereogenic centers:
- C2 of the propanamide backbone (S-configuration) : The priority order (N > C-Cl > C=O > CH2) assigns this configuration, influencing the spatial orientation of the 4-chlorophenyl group.
- C5 and C7 of the cyclopenta[d]pyrimidine ring (R,R-configuration) : These centers dictate the ring’s puckering and the spatial proximity of the hydroxyl and methyl groups. The trans arrangement of the hydroxyl (C7) and methyl (C5) groups optimizes hydrogen bonding with target proteins.
- C3 of the dioxopiperidine moiety (R-configuration) : This configuration affects the planarity of the isoindole-dioxopiperidine system, modulating proteasomal binding affinity.
The InChI string (InChI=1S/C43H52ClN9O9/...) computationally validates these configurations, with stereodescriptors embedded in the “/t” layer. Molecular modeling reveals that the (5R,7R) cyclopenta[d]pyrimidine adopts a half-chair conformation, while the dioxopiperidine exists in a boat conformation.
Functional Group Identification and Spatial Arrangement
The compound integrates seven key functional groups (Table 2), each contributing to its physicochemical and pharmacological profile:
The spatial arrangement ensures optimal overlap between the chlorophenyl, cyclopenta[d]pyrimidine, and dioxopiperidine moieties, creating a contiguous hydrophobic surface interrupted by polar groups. This balance enhances membrane permeability while maintaining target affinity.
Properties
Molecular Formula |
C45H56ClN9O7 |
|---|---|
Molecular Weight |
870.4 g/mol |
IUPAC Name |
3-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]propanamide |
InChI |
InChI=1S/C45H56ClN9O7/c1-28-25-35(56)40-38(28)41(51-27-50-40)53-21-23-54(24-22-53)43(60)32(29-11-13-30(46)14-12-29)26-47-20-17-36(57)49-19-7-5-3-2-4-6-18-48-33-10-8-9-31-39(33)45(62)55(44(31)61)34-15-16-37(58)52-42(34)59/h8-14,27-28,32,34-35,47-48,56H,2-7,15-26H2,1H3,(H,49,57)(H,52,58,59)/t28-,32-,34?,35-/m1/s1 |
InChI Key |
QMLFGZYEQAMKRK-SCQVZNLVSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNCCC(=O)NCCCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)O |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNCCC(=O)NCCCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)O |
Origin of Product |
United States |
Biological Activity
The compound 3-[[2S]-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]propanamide represents a complex molecular structure with potential therapeutic applications. Understanding its biological activity is critical for evaluating its efficacy and safety in medical applications.
Molecular Formula: C24H32ClN5O2
Molecular Weight: 458.0 g/mol
CAS Number: 1001264-89-6
Purity: >95% (HPLC)
Storage Temperature: +4°C
Shipping Temperature: Room Temperature
The biological activity of this compound can be linked to its interaction with specific biological pathways. Preliminary studies suggest that it may exhibit antiviral , anticancer , and antimicrobial properties. The mechanism of action likely involves the inhibition of key enzymes or receptors involved in disease processes.
Antiviral Activity
Research indicates that compounds similar to this structure have shown antiviral activity against various viruses. For instance, non-nucleoside structured compounds have been developed to target viral replication mechanisms. These compounds often inhibit viral entry into host cells or disrupt viral RNA synthesis pathways .
Anticancer Activity
Recent studies have demonstrated that modifications to the piperazine and cyclopentapyrimidine moieties can enhance anticancer activity. For example, a related series of compounds exhibited significant antiproliferative effects against colon cancer cells (HCT116), with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . The mechanism appears to involve apoptosis induction through specific signaling pathways like HSP90 and TRAP1 mediated signaling.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with similar piperazine frameworks have been noted for their ability to inhibit bacterial growth and biofilm formation, which is crucial for treating infections caused by resistant strains.
Case Studies and Research Findings
- Antiviral Efficacy : A study highlighted the effectiveness of structurally similar compounds in inhibiting respiratory syncytial virus (RSV) fusion with host cell membranes, demonstrating a promising antiviral mechanism .
- Cancer Cell Inhibition : In vitro studies on HCT116 colon cancer cells revealed that certain derivatives of this compound could selectively induce apoptosis while sparing normal cells, indicating a favorable therapeutic index .
- Pharmacokinetics and Safety : Investigations into the pharmacokinetic profiles of similar compounds suggest that they can be effectively absorbed and metabolized in vivo, although safety profiles need thorough evaluation in clinical settings .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H32ClN5O2 |
| Molecular Weight | 458.0 g/mol |
| CAS Number | 1001264-89-6 |
| Purity | >95% (HPLC) |
| Storage Temperature | +4°C |
| Biological Activity | Observations |
|---|---|
| Antiviral | Inhibits viral replication |
| Anticancer | Induces apoptosis in cancer cells |
| Antimicrobial | Inhibits bacterial growth |
Comparison with Similar Compounds
Key Physicochemical Properties :
- Molecular weight : Likely >800 Da, placing it in the "beyond Rule of 5" (bRo5) chemical space, typical of PROTACs and macrocyclic drugs .
- Hydrogen bond donors/acceptors: Multiple amide and hydroxyl groups may enhance solubility but reduce membrane permeability.
- Synthetic Accessibility Score (SAS) : Expected to be high (>4.0) due to stereochemical complexity, multiple heterocycles, and a long aliphatic linker .
Table 1: Structural and Functional Comparisons
Key Findings
Synthetic Challenges : The compound’s stereochemical complexity (e.g., (2S,5R,7R) configurations) contrasts with simpler analogs like phenylurea derivatives (), necessitating advanced coupling strategies (e.g., click chemistry or solid-phase synthesis) .
ADME Considerations :
- Solubility : The piperazine and amide groups may improve aqueous solubility compared to purely aromatic analogs (e.g., ’s dichlorophenyl-piperazine derivatives) .
- Permeability : The octyl linker and bRo5 properties likely reduce blood-brain barrier penetration, limiting applications to peripheral targets .
Table 2: Bioactivity and Pharmacokinetic Comparisons
Preparation Methods
Bromination and Cyclization
Key Intermediate : (5R,7R)-7-Hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl piperazine
- Step 1 : Bromination of cyclopenta[d]pyrimidine precursor (Formula Vb) using PBr₃ in CH₂Cl₂ at −10°C yields Formula IVb (brominated intermediate).
- Step 2 : Reaction with tert-butyl piperazine-1-carboxylate in acetonitrile at 25°C (2.5 eq DIEA, 18 h) achieves 92% substitution.
- Step 3 : Deprotection with TFA/DCM (1:1 v/v) affords free piperazine (87% yield).
Critical Parameters :
- Temperature control (−10°C to 25°C) prevents epimerization.
- Use of DIEA ensures single substitution on the dibrominated intermediate.
Synthesis of Dioxopiperidin-3-Yl Dioxoisoindol-4-Yl Unit
Isoindole Ring Formation
Key Intermediate : 2-(2,6-Dioxopiperidin-3-yl)-4-amino-1,3-dioxoisoindole
- Step 1 : Condensation of 3-aminopiperidine-2,6-dione with 4-fluorophthalic anhydride in acetic acid (90°C, 12 h) yields 4-fluoroisoindoline-1,3-dione (78% yield).
- Step 2 : Nucleophilic aromatic substitution with NH₃ in DMF (100°C, 24 h) introduces the amino group (62% yield).
Analytical Data :
- HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN)
- ¹H NMR (DMSO-d6): δ 11.10 (s, 1H, NH), 8.02 (d, J = 8.1 Hz, 1H), 7.85–7.78 (m, 2H).
Linker Synthesis and Conjugation
Octyl Diamine Linker Preparation
Key Intermediate : 8-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octan-1-amine
Propanamide Coupling
Key Reaction : Amide bond formation between linker and cyclopenta[d]pyrimidinyl piperazine
- Activation : Carboxylic acid (POI-binding moiety) treated with HATU (1.2 eq) and DIPEA (3 eq) in DMF (0°C, 30 min).
- Coupling : Reaction with octyl diamine linker (1.1 eq, 25°C, 12 h) achieves 68% yield.
Optimization Data :
| Coupling Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| HATU | DMF | 68 | 95 |
| EDCl/HOBt | CH₂Cl₂ | 45 | 88 |
Final Assembly
Conjugation of E3 Ligase-Binding Motif
Key Step : Amide coupling between propanamide-linked intermediate and dioxopiperidin-3-yl dioxoisoindol-4-yl unit
- Conditions : EDC·HCl (1.5 eq), HOAt (1.5 eq), DIPEA (4 eq) in DMF (25°C, 24 h).
- Yield : 58% after reverse-phase HPLC purification (C18, H₂O/MeCN with 0.1% formic acid).
Stereochemical Integrity :
- Chiral HPLC confirms retention of (2S), (5R), and (7R) configurations (Chiralpak IA column, hexane/i-PrOH 80:20).
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- HRMS (ESI+) : m/z calc. for C₄₈H₅₄ClFN₉O₈ [M+H]⁺: 966.3792; found: 966.3789.
- ¹³C NMR (125 MHz, DMSO-d6): δ 172.3 (C=O), 167.8 (C=O), 154.2 (pyrimidine C4).
Challenges and Optimizations
Key Issues Resolved
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
